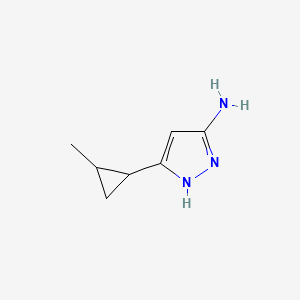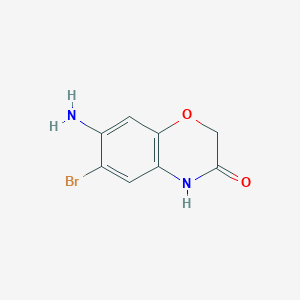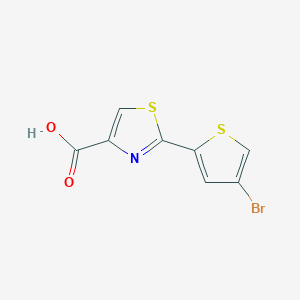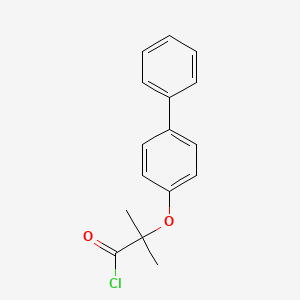
2-(联苯-4-氧基)-2-甲基丙酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride” is a specialty product used for proteomics research . Its molecular formula is C15H13ClO2 and has a molecular weight of 260.72 .
Synthesis Analysis
The synthesis of biphenyl derivatives involves several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . For example, Dimethyl(2-([biphenyl]-4-yl)-2-oxoethyl)phosphonate was synthesized by stirring biphenyl with trifluoroacetic anhydride (TFAA), which was then treated with dimethylphosphonoacetic acid and phosphoric acid .Molecular Structure Analysis
The molecular structure of “2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride” consists of two benzene rings linked at the [1,1’] position . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .Chemical Reactions Analysis
Biphenyl compounds undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .科学研究应用
Synthesis of Biphenyl Derivatives
2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride: is a key intermediate in the synthesis of biphenyl derivatives. These derivatives are crucial in the development of drugs, agricultural products, and organic light-emitting diodes (OLEDs). The compound’s ability to undergo various metalated chemical reactions, such as Wurtz–Fittig and Ullmann couplings, makes it a valuable asset in organic chemistry .
Medicinal Chemistry
In medicinal chemistry, biphenyl structures are foundational backbones due to their presence in many active pharmaceutical ingredients (APIs). The compound can be used to create antiandrogenic, immunosuppressant, and antifungal medications, among others. Its versatility in forming biaryl scaffolds is significant for developing new therapeutic agents .
Liquid Crystal Production
The biphenyl moiety of 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride is essential for the production of basic liquid crystals. These materials are pivotal for display technologies, including LCD screens found in watches, calculators, and televisions .
Organic Synthesis
This compound serves as a precursor in organic synthesis, particularly in the formation of ketones. For example, it can react with oxalyl chloride in the presence of AlCl3 to produce 4,4′-biphenyl ketone , which has applications in various synthetic pathways .
Proteomics Research
As a biochemical tool, 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride is utilized in proteomics research. It can be employed in the study of protein interactions and functions, which is fundamental for understanding biological processes and disease mechanisms .
Development of Anti-Inflammatory Drugs
The biphenyl nucleus of this compound is instrumental in the development of non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to contribute to the anti-inflammatory properties of drugs like fenbufen and flurbiprofen .
Topical Retinoid Applications
Derivatives of biphenyl compounds, such as 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride , are used in the synthesis of third-generation topical retinoids like adapalene. These are applied in the treatment of acne vulgaris and have anti-inflammatory and antibacterial properties .
Anticancer Drug Synthesis
The compound’s structural features make it a candidate for the synthesis of anticancer drugs. Its biphenyl core can be modified to target specific pathways in cancer cells, offering a pathway to novel oncological treatments .
作用机制
Target of Action
A structurally similar compound, (+)-2-(4-biphenyl)propionic acid, has been reported to targetProstaglandin G/H synthase 1 .
Mode of Action
Based on the target of the similar compound, it may interact with prostaglandin g/h synthase 1, potentially influencing the synthesis of prostaglandins .
Biochemical Pathways
If it acts similarly to (+)-2-(4-biphenyl)propionic acid, it may influence theprostaglandin synthesis pathway .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
If it acts similarly to (+)-2-(4-biphenyl)propionic acid, it may influence the levels of prostaglandins, which play a role in inflammation, pain, and other physiological responses .
属性
IUPAC Name |
2-methyl-2-(4-phenylphenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQPBPWAAZSNBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

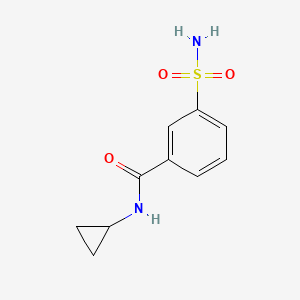
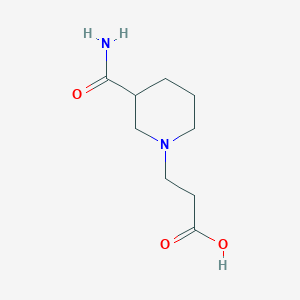

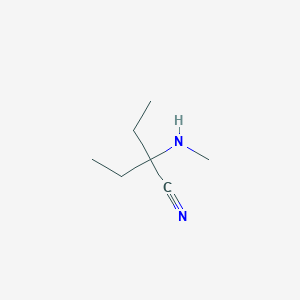
![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride](/img/structure/B1372333.png)
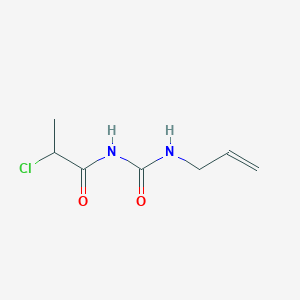
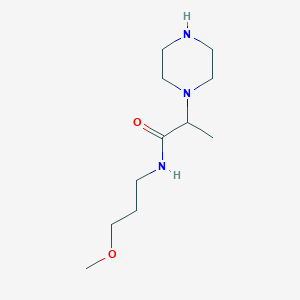
![[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine](/img/structure/B1372337.png)
